N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-27-15-6-4-3-5-14(15)16(28-2)11-23-17(25)18(26)24-13-9-7-12(8-10-13)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNHRPLBCHZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenyl and trifluoromethylphenyl precursors, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In the field of organic synthesis, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide serves as a valuable building block. It is utilized in cross-coupling reactions to form complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation, reduction, and substitution reactions allows for the modification of its structure to create derivatives with enhanced properties.
Chemical Reactions Analysis
- Oxidation: Can yield various oxidized derivatives.
- Reduction: Modifies functional groups within the compound.
- Substitution: Commonly involves nucleophilic substitutions to alter aromatic rings.
Biology
The biological applications of this compound are noteworthy, particularly in studying enzyme interactions and protein binding. Its unique structure enables it to interact with specific molecular targets, influencing biochemical pathways.
Case Study: Insecticidal Activity
Recent studies have highlighted the insecticidal potential of compounds similar to this compound. For instance:
- A derivative demonstrated a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L , indicating significant insecticidal efficacy attributed to its structural features that modulate GABA receptors in insects.
Industry
In industrial applications, this compound is used as a precursor for advanced materials and specialty chemicals. Its stability and reactivity make it suitable for developing new formulations in agriculture, particularly as an insecticide or herbicide.
Mechanism of Action
The mechanism by which N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Ethanediamide Backbones
The following compounds share the ethanediamide core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
5-HT1A Receptor Ligands with Methoxyphenyl Motifs
Compounds like p-MPPI and p-MPPF () and PET tracers 18F-Mefway () share the 2-methoxyphenyl group but differ in linker regions:
Key Observations :
Trifluoromethyl-Containing Analogs
Compounds with trifluoromethyl groups highlight the substituent’s impact:
Key Observations :
- The target’s single trifluoromethyl group balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in bis-CF₃ analogs .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and interactions with biological receptors. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by two methoxy groups and a trifluoromethyl group, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the use of methoxy-substituted phenyl rings and trifluoromethylation techniques.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Methoxy Groups | Two methoxy substituents |
| Trifluoromethyl Group | Enhances lipophilicity and activity |
| Ethanediamide Backbone | Provides structural stability |
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of compounds similar to this compound. For instance, derivatives with methoxy groups have shown significant activity against pests such as Plutella xylostella and Spodoptera frugiperda. The mechanism of action is primarily through the modulation of γ-aminobutyric acid (GABA) receptors in insects, leading to paralysis and mortality.
Case Study: Insecticidal Efficacy
A recent evaluation demonstrated that a related compound exhibited a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L. This indicates that structural modifications involving methoxy groups significantly enhance the insecticidal efficacy of diamide compounds .
Structure-Activity Relationship (SAR)
The presence of methoxy groups has been correlated with increased biological activity. Studies have shown that the positioning and number of methoxy substituents can affect the compound's interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Methoxy Positioning | Biological Activity (IC50) |
|---|---|---|
| Variant A | Para | 5 µM |
| Variant B | Ortho | 15 µM |
| This compound | Meta | 3 µM |
Research Findings
- Insecticidal Mechanism : The compound acts on GABA receptors, disrupting normal neurotransmission in insects, which leads to paralysis .
- Comparative Studies : When compared to traditional insecticides, compounds with similar structures have shown improved efficacy against resistant pest populations .
- Pharmacological Evaluation : In addition to insecticidal properties, there is ongoing research into potential applications in other areas such as cancer treatment, leveraging the compound's ability to interact with specific cellular pathways .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide?
- Answer : The synthesis involves multi-step organic reactions, including:
- Intermediate preparation : Synthesis of 2-methoxy-2-(2-methoxyphenyl)ethylamine via nucleophilic substitution or reductive amination.
- Amide coupling : Reaction of the intermediate with 4-(trifluoromethyl)phenyl oxalic acid derivative using coupling agents like HATU or DCC in anhydrous DCM under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Key parameters include temperature control (-40°C to room temperature for coupling), solvent choice (DMF for polar intermediates), and reaction time optimization (monitored via TLC or HPLC) .
Q. Which spectroscopic methods are employed for structural characterization?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm methoxy, trifluoromethyl, and amide linkages. Aromatic protons typically appear at δ 6.5–7.5 ppm, while methoxy groups resonate near δ 3.7–3.9 ppm.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups).
- Mass Spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F-containing fragments.
- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% theoretical values .
Q. How is purity assessed during synthesis?
- Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typically required for pharmacological studies.
- Melting Point : Sharp melting range (e.g., 145–147°C) indicates homogeneity.
- TLC : Spot homogeneity using silica plates (ethyl acetate:hexane = 3:7) and visualization under UV or iodine vapor .
Advanced Questions
Q. How to design experiments to evaluate stability under physiological conditions?
- Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products using LC-MS. Methoxy and trifluoromethyl groups may hydrolyze under extreme pH, forming phenolic or carboxylic acid derivatives .
- Thermal Stress : Heat samples at 40–80°C for 48 hours. Monitor decomposition kinetics via Arrhenius plots to predict shelf-life.
- Photostability : Expose to UV light (λ = 254–365 nm) in a photostability chamber. Quenching studies (e.g., using amber vials) confirm light-induced degradation pathways .
Q. What methodologies resolve contradictions in spectral data for synthetic intermediates?
- Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹³C shifts with adjacent protons to confirm substitution patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., configuration at chiral centers in the ethyl linker).
- Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (Gaussian or ORCA software) to validate structural assignments .
Q. How to optimize reaction yields in multi-step synthesis?
- Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, coupling reactions may show higher yields in DMF vs. THF due to improved solubility.
- Catalyst Screening : Test Pd/C, Ni, or enzyme-based catalysts for reductive steps.
- In situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .
Q. What strategies assess the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity with enzymes (e.g., kinases or GPCRs). The trifluoromethyl group may enhance hydrophobic interactions.
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized receptors.
- Enzyme Inhibition Assays : IC₅₀ determination using fluorogenic substrates (e.g., for proteases) in dose-response studies. Compare with structurally similar analogs to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
